Met-Asp
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Met-Asp involves various chemical and biological methods. For instance, the synthesis of AsP3, a compound related to the elemental structure involving arsenic and phosphorus, has been achieved through chemical synthesis, providing a pure substance with a melting point from 71° to 73°C. This process represents an attractive starting point for any synthesis targeting molecules or materials containing an exact 1:3 ratio of arsenic to phosphorus (Cossairt, Cummins, & Diawara, 2009).
Molecular Structure Analysis
The molecular structure of compounds related to Met-Asp, such as cobalamin-independent methionine synthase, has been elucidated through crystallography. This enzyme catalyzes the synthesis of methionine by transferring a methyl group to homocysteine, with zinc, homocysteine, and methyltetrahydrofolate playing crucial roles in its active site (Ferrer, Ravanel, Robert, & Dumas, 2004).
Chemical Reactions and Properties
The reactivity patterns of compounds such as AsP3 have been explored, revealing facile synthetic access and thermal robustness. Studies have shown how AsP3 reacts with transition-metal and organic fragments, retaining spherical aromaticity and demonstrating thermodynamic stability. This reactivity pattern underscores the potential of such compounds in chemical synthesis and applications (Cossairt & Cummins, 2009).
Physical Properties Analysis
The physical properties of compounds like AsP3, including their melting points, solubility in organic solvents, and spectroscopic characterization, highlight their potential as starting points for the synthesis of target molecules or materials with specific arsenic to phosphorus ratios. Such properties are crucial for understanding the applications and handling of these compounds (Cossairt, Cummins, & Diawara, 2009).
Chemical Properties Analysis
The chemical properties of Met-Asp and related compounds, such as their interactions with metal ions and their roles in enzyme-catalyzed reactions, have been a focus of research. For example, the structural analysis of a fungal methionine synthase revealed insights into substrate binding and catalysis, highlighting the enzyme's essential role in fungal growth and its potential as an antifungal drug target (Ubhi et al., 2014).
Scientific Research Applications
Pharmaceutical Analysis : The development and validation of methods for the simultaneous determination of methocarbamol and aspirin, which are often used in combination as muscle relaxants. These methods are essential for quality control in pharmaceutical preparations (El-Yazbi et al., 2018).
Cancer Treatment : The study of the MET tyrosine kinase inhibitor, crizotinib, in patients with alveolar soft part sarcoma (ASPS), a rare cancer. This research focuses on the efficacy and safety of crizotinib in treating ASPS patients, particularly its role in inhibiting abnormal MET gene expression, a key factor in ASPS (Schöffski et al., 2017).
Alzheimer's Disease Research : Investigation into the role of human brain peptidases, particularly in the cleavage of the Met-Asp bond, which is crucial for the generation of the N-terminus of the Alzheimer beta-amyloid protein from its precursor. This research contributes to understanding the mechanisms behind Alzheimer's disease (McDermott et al., 1992).
Plant Biology : Research into the metabolism of aspartate-family amino acids in plant seeds. This includes understanding the accumulation and roles of amino acids like lysine and methionine during seed development, which is crucial for sustainable agriculture (Wang et al., 2018).
Biochemical Studies : Investigation of post-translational transformations, such as the modification of methionine to aspartate in hemoglobins, which aids in interpreting hemoglobinopathies and designing oxidatively stable hemoglobins (Strader et al., 2014).
Forensic Science : Application in age estimation from aspartic acid racemization of root dentin, where D-methionine is used as an internal standard. This method contributes to the field of forensic science by providing a way to estimate the age of individuals based on dental analysis (Arany et al., 2004).
Antifungal Research : Development of a simultaneous in vitro assay for the first four enzymes in the fungal aspartate pathway, which includes aspartate kinase. This assay aids in identifying new classes of aspartate kinase inhibitors that could serve as antifungal agents (Bareich et al., 2003).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5S/c1-17-3-2-5(10)8(14)11-6(9(15)16)4-7(12)13/h5-6H,2-4,10H2,1H3,(H,11,14)(H,12,13)(H,15,16)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZXSYBVOSXBEJ-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Met-Asp |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.